![molecular formula C7H7ClF2N2O2 B2777541 (2,2-Difluorobenzo[d][1,3]dioxol-5-yl)hydrazine hydrochloride CAS No. 918792-69-5](/img/structure/B2777541.png)

(2,2-Difluorobenzo[d][1,3]dioxol-5-yl)hydrazine hydrochloride

Übersicht

Beschreibung

“(2,2-Difluorobenzo[d][1,3]dioxol-5-yl)hydrazine hydrochloride” is a chemical compound with the molecular formula C7H6F2N2O2. It is a derivative of hydrazine where the hydrogen atoms are replaced by a 2,2-difluorobenzo[d][1,3]dioxol-5-yl group .

Molecular Structure Analysis

The molecular structure of this compound can be represented by the InChI code: 1S/C7H6F2N2O2.ClH/c8-7(9)12-5-2-1-4(11-10)3-6(5)13-7;/h1-3,11H,10H2;1H . This indicates that the molecule contains a 2,2-difluorobenzo[d][1,3]dioxol-5-yl group attached to a hydrazine group .Physical and Chemical Properties Analysis

This compound is a salt with a molecular weight of 224.59 . Other physical and chemical properties such as density, boiling point, and vapor pressure are not available in the literature .Wissenschaftliche Forschungsanwendungen

Chemoselective Synthesis Applications

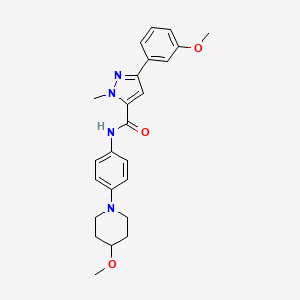

A study by Biletska et al. (2021) outlines a chemoselective synthesis approach to produce 3-(trifluoromethyl)pyrazole-deoxybenzoin hybrids using a reaction that involves hydrazine dihydrochloride. This method demonstrates the utility of hydrazine derivatives in creating compounds with potential pharmaceutical relevance, showcasing the versatility in synthesizing complex molecules (Biletska et al., 2021).

Antimicrobial and Anticancer Applications

El-Sawy et al. (2014) developed novel compounds starting from naturally occurring visnagin, utilizing hydrazine derivatives for the synthesis. The compounds synthesized exhibited significant anti-inflammatory, analgesic, and anticonvulsant activities, highlighting the potential of hydrazine derivatives in medicinal chemistry for creating bioactive molecules (El-Sawy et al., 2014).

Fluorinated Compounds Synthesis

The work of Lukin et al. (2006) on the synthesis of indazoles via condensation with hydrazine showcases another application of hydrazine derivatives. The methodology allows for the creation of fluorinated compounds, which are valuable in the development of pharmaceuticals due to their ability to improve the metabolic stability and binding affinity of drugs (Lukin et al., 2006).

Antibacterial and Antifungal Agents Synthesis

Research by Alheety (2019) on synthesizing new substituted benzoxazole derivatives, involving reactions with hydrazine, resulted in compounds showing specific antibacterial activities. This underscores the role of hydrazine derivatives in developing targeted antibacterial agents (Alheety, 2019).

Synthesis of Heterocyclic Compounds

Borad et al. (2015) synthesized novel antibacterial agents using a sequence involving hydrazine hydrate, demonstrating the application of hydrazine derivatives in creating heterocyclic compounds with broad-spectrum antibacterial activity (Borad et al., 2015).

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

(2,2-difluoro-1,3-benzodioxol-5-yl)hydrazine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6F2N2O2.ClH/c8-7(9)12-5-2-1-4(11-10)3-6(5)13-7;/h1-3,11H,10H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMQLNCXZUATJPO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1NN)OC(O2)(F)F.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClF2N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-7-yl]thiophene-2-carboxamide](/img/structure/B2777465.png)

![5-{1-[(2-Chlorophenyl)acetyl]pyrrolidin-2-yl}-3-(4-methoxyphenyl)-1,2,4-oxadiazole](/img/structure/B2777479.png)